molecular formula C23H18ClN7O B2750606 2-(3-CHLOROPHENYL)-5-METHYL-N,7-BIS(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 539801-58-6

2-(3-CHLOROPHENYL)-5-METHYL-N,7-BIS(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2750606
CAS No.: 539801-58-6
M. Wt: 443.9
InChI Key: HSJVAEAVHHNOQL-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENYL)-5-METHYL-N,7-BIS(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Mechanism of Action

Target of Action

The compound, also known as Oprea1_681758, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

Oprea1_681758 acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 by Oprea1_681758 affects the cell cycle, a fundamental biochemical pathway in cells . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in the G1 phase . This can result in the inhibition of cell proliferation, particularly in cancer cells that rely on rapid cell division for growth .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability to exert its inhibitory effects on cdk2

Result of Action

The primary result of Oprea1_681758’s action is the inhibition of cell proliferation . By disrupting the normal progression of the cell cycle, the compound can effectively halt the growth of cells, particularly cancer cells . This has been demonstrated in vitro, where Oprea1_681758 showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Preparation Methods

The synthesis of 2-(3-CHLOROPHENYL)-5-METHYL-N,7-BIS(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of pyridine derivatives, chlorophenyl compounds, and triazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(3-CHLOROPHENYL)-5-METHYL-N,7-BIS(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

What sets 2-(3-CHLOROPHENYL)-5-METHYL-N,7-BIS(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE apart is its unique structure, which allows for specific interactions with molecular targets, leading to its potent biological activities.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-N,7-dipyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN7O/c1-14-19(22(32)28-18-8-4-10-26-13-18)20(16-6-3-9-25-12-16)31-23(27-14)29-21(30-31)15-5-2-7-17(24)11-15/h2-13,20H,1H3,(H,28,32)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJVAEAVHHNOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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